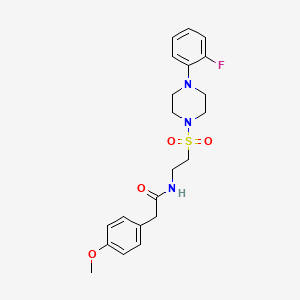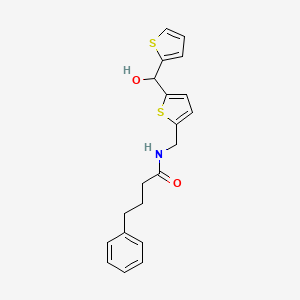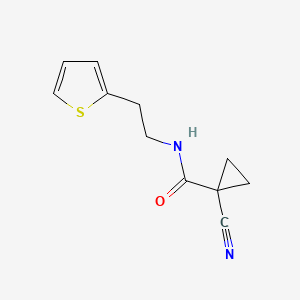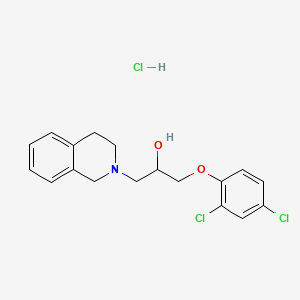
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that converts glutamine to glutamate, which is essential for cancer cell metabolism. BPTES has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that are dependent on glutamine metabolism.
Mécanisme D'action
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is essential for cancer cell metabolism. By inhibiting glutaminase, this compound disrupts the production of energy and biosynthetic intermediates that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide in lab experiments include its selective targeting of cancer cells that are dependent on glutamine metabolism, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of other cancer treatments. The limitations of using this compound in lab experiments include its limited solubility, which can make it difficult to administer at high doses, and its potential toxicity at high concentrations.
Orientations Futures
For research on 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide include identifying biomarkers that can predict which cancer types are most likely to respond to this compound, developing more potent and selective glutaminase inhibitors, and exploring the potential of combining this compound with other cancer treatments to enhance efficacy and reduce toxicity.
Méthodes De Synthèse
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with 3-methylphenylhydrazine and 2-chloroacetyl chloride. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively inhibits the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. This compound has been found to be effective in a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-3-25(15-8-6-7-14(2)13-15)21(26)19-18(22-11-12-23-19)20-24-16-9-4-5-10-17(16)27-20/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXLVHACCIKGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)

![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)




